molecular formula C16H16O2 B1614487 Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione CAS No. 5439-22-5

Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione

Cat. No.: B1614487
CAS No.: 5439-22-5
M. Wt: 240.3 g/mol
InChI Key: ZCJHLBHJGLCVRU-UHFFFAOYSA-N
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Description

Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione: is a complex organic compound with the molecular formula C16H16O2. It is characterized by a unique structure consisting of multiple fused rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the pentacyclic core through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases to facilitate ring closure and oxidation agents to introduce the dione functionality .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield diols .

Scientific Research Applications

Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione exerts its effects is not fully understood. its interactions with molecular targets such as enzymes and receptors are believed to play a significant role. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHLBHJGLCVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280003
Record name STK208316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-22-5
Record name NSC25350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK208316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Reactant of Route 2
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Reactant of Route 3
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Reactant of Route 4
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Reactant of Route 5
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Reactant of Route 6
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione

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